molecular formula C16H14N4O2 B8768610 N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine CAS No. 827031-34-5

N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B8768610
CAS No.: 827031-34-5
M. Wt: 294.31 g/mol
InChI Key: DIHCMDVTRMTNEH-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 4-nitroaniline with 2,4-dimethylquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-

    Substitution: Various substituted quinazolinamines depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, such as the presence of the nitro group, which can participate in redox reactions.

Comparison with Similar Compounds

  • 4-Quinazolinamine, N,N-dimethyl-2-(4-nitrophenyl)-
  • 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-

Comparison: Compared to its analogs, N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the nitro group can significantly influence its reactivity and interaction with biological targets.

Properties

CAS No.

827031-34-5

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C16H14N4O2/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(10-8-12)20(21)22/h3-10H,1-2H3

InChI Key

DIHCMDVTRMTNEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-methylquinazoline (1.4 g, 7.84 mmol) and (4-nitro-phenyl)-methylamine (1.09 g, 7.16 mmol) in 20 mL of dimethylformamide cooled to 0° C. was added sodium hydride (0.6 g, 60 oil suspension, 15 mmol). The reaction mixture was stirred at 0° C. for 1 h and quenched by adding 200 uL of water. It was diluted with 150 mL of ethyl acetate, washed with water (100 mL×3), saturated NaCl, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by chromatography (30% ethyl acetate/hexanes) to give the title compound (1.41 g, 4.78 mmol, 67%). 1H NMR (CDCl3): 8.14 (m, 2H), 7.91 (m, 1H), 7.71 (ddd, J=8.4, 6.6, 1.8, 1H), 7.19-7.32 (m, 2H), 7.05 (m, 2H), 3.76 (s, 3H), 2.82 (s, 3H).
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1.4 g
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1.09 g
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20 mL
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0.6 g
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Yield
67%

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